4-Bromo-2,3-dimethylphenol

Melting point Physical property Solid-state characterization

Precision in substitution pattern governs reactivity. This 4-bromo-2,3-dimethylphenol (CAS 22802-37-5) provides defined para-bromo substitution for reliable Suzuki-Miyaura couplings, enabling accurate 2,3-dimethyl-4-hydroxyphenyl motif introduction. Its stable solid form (mp 84-85°C) suits automated synthesis and DSC calibration. For reproducible cross-coupling or chromatographic methods, select this specific isomer.

Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
CAS No. 22802-37-5
Cat. No. B1283881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3-dimethylphenol
CAS22802-37-5
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C)Br)O
InChIInChI=1S/C8H9BrO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3
InChIKeyMOKFDXJOXUHQNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,3-dimethylphenol (CAS 22802-37-5): Procurement-Ready Overview of a Key Brominated Phenol Intermediate


4-Bromo-2,3-dimethylphenol (CAS 22802-37-5) is a brominated derivative of 2,3-dimethylphenol, classified among the brominated phenolic compounds (C₈H₉BrO, MW 201.06) [1]. It is a solid at room temperature with a melting point of 84–85 °C and a calculated solubility of 0.66 g/L in water at 25 °C . Its structure features a bromine atom at the para position and methyl groups at the ortho and meta positions relative to the hydroxyl group, which differentiates its reactivity and physical properties from other bromo-dimethylphenol isomers [2]. The compound is primarily utilized as a building block or intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of more complex molecules [1].

Why 4-Bromo-2,3-dimethylphenol (CAS 22802-37-5) Cannot Be Replaced by a Generic Brominated Phenol


Brominated dimethylphenols are not interchangeable. The precise pattern of bromine and methyl substitution governs key properties—including melting point, solubility, lipophilicity (LogP), and reactivity in cross-coupling reactions—that directly impact synthesis outcomes, purification steps, and final product quality . Even a shift of the bromine atom to a different position or a change in the methyl group arrangement can alter the compound's behavior in electrophilic aromatic substitution or its performance as a Suzuki coupling partner . Substituting a generic bromophenol without empirical validation risks failed reactions, lower yields, or unanticipated impurities, ultimately increasing time and cost. The quantitative evidence below demonstrates the specific, measurable differences that justify the selection of 4-bromo-2,3-dimethylphenol over its closest analogs.

4-Bromo-2,3-dimethylphenol (CAS 22802-37-5): Head-to-Head Comparative Evidence Against Key Analogs


Melting Point Differentiation: 4-Bromo-2,3-dimethylphenol vs. 4-Bromo-2,6-dimethylphenol

4-Bromo-2,3-dimethylphenol exhibits a melting point of 84–85 °C , while its isomer 4-bromo-2,6-dimethylphenol melts at 74–78 °C [1]. This difference of approximately 6–11 °C in the solid-to-liquid transition temperature can be critical for purification by recrystallization or for handling during weighing and storage. A lower melting point may indicate higher sensitivity to ambient conditions or a different crystal packing arrangement, which can affect long-term stability and ease of use.

Melting point Physical property Solid-state characterization

Lipophilicity Comparison: LogP Values Distinguish 4-Bromo-2,3-dimethylphenol from Non-Brominated Precursor

The bromine substitution significantly increases lipophilicity. 4-Bromo-2,3-dimethylphenol has a calculated LogP of 2.77 [1], compared to a LogP of ~2.4–2.6 for the parent 2,3-dimethylphenol [2]. This increase in LogP by ~0.2–0.3 units translates to a roughly 1.6–2.0× higher partition coefficient (octanol/water), which can be a decisive factor in applications where membrane permeability or organic-phase partitioning is important, such as in the design of bioactive molecules or extraction processes.

LogP Lipophilicity ADME

Aqueous Solubility Differentiation: 4-Bromo-2,3-dimethylphenol vs. 4-Bromo-2,5-dimethylphenol

The target compound has a calculated water solubility of 0.66 g/L (0.0033 M) at 25 °C . In contrast, 4-bromo-2,5-dimethylphenol is reported to have a lower solubility of 0.0775 mg/mL (0.0775 g/L) in water , corresponding to a ~8.5-fold difference. Although both are poorly soluble, this 8× difference in aqueous solubility can impact reaction media selection, extraction efficiency, and biological assay conditions.

Solubility Water solubility Formulation

Reactivity in Cross-Coupling: Bromine at the 4-Position Enables Distinct Synthetic Utility

The bromine atom at the 4-position (para to the hydroxyl group) in 4-bromo-2,3-dimethylphenol is positioned for efficient participation in palladium-catalyzed cross-coupling reactions . This contrasts with isomers where the bromine is ortho to the hydroxyl (e.g., 6-bromo-2,3-dimethylphenol), where steric hindrance from the adjacent methyl and hydroxyl groups can reduce coupling yields or require harsher conditions [1]. While direct comparative kinetic data for these specific isomers are not available in the open literature, the general principle that para-substituted aryl bromides undergo oxidative addition more readily than ortho-substituted analogs is well-established in organometallic chemistry.

Cross-coupling Suzuki reaction Halogen reactivity

Optimal Use Cases for 4-Bromo-2,3-dimethylphenol (CAS 22802-37-5) Based on Quantitative Differentiation


Building Block for Cross-Coupling in Medicinal Chemistry

The para-bromo substitution makes 4-bromo-2,3-dimethylphenol an excellent partner in Suzuki–Miyaura couplings, enabling the introduction of the 2,3-dimethyl-4-hydroxyphenyl motif into drug-like molecules . Its higher melting point (84–85 °C) compared to the 2,6-isomer simplifies handling and storage in automated synthesis platforms .

Reference Standard for HPLC/GC Method Development

The compound's moderate lipophilicity (LogP 2.77) and defined physical properties make it suitable as a reference standard for chromatographic method development and validation, particularly when analyzing mixtures of brominated phenolic impurities [1].

Intermediate for Agrochemical Synthesis

The combination of bromine and two methyl groups offers a specific substitution pattern that can be leveraged in the synthesis of herbicides or fungicides where lipophilicity and metabolic stability are key design parameters .

Calibrant for Thermal Analysis (DSC/TGA)

With a well-defined melting point of 84–85 °C , this compound can serve as a secondary standard for differential scanning calorimetry (DSC) calibration in the 70–100 °C range, providing a cost-effective alternative to certified reference materials.

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